molecular formula C14H17BrN2O B2426164 (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2309184-63-0

(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Katalognummer B2426164
CAS-Nummer: 2309184-63-0
Molekulargewicht: 309.207
InChI-Schlüssel: VJGZPSIRTXFLHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as BRD-K80830785, is a small molecule that has shown potential as a pharmacological tool in scientific research. This compound belongs to the class of azetidinone derivatives and has been synthesized through a multistep process.

Wirkmechanismus

The mechanism of action of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the inhibition of LSD1. LSD1 is an enzyme that plays a key role in the regulation of gene expression through epigenetic mechanisms. It catalyzes the demethylation of lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting LSD1, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone are largely dependent on the specific biological system being studied. As mentioned earlier, this compound has been shown to have anti-cancer effects through the inhibition of LSD1. It has also been shown to have potential as a treatment for neurodegenerative diseases by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins (Kumar et al., 2014). Other studies have investigated the effects of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 on adipogenesis and glucose metabolism (Hino et al., 2015).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological systems and pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 can lead to cell death and other adverse effects (Hino et al., 2015).

Zukünftige Richtungen

There are several future directions for research involving (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5. Another direction is the investigation of the effects of LSD1 inhibition on other biological pathways and systems. For example, recent studies have suggested a role for LSD1 in the regulation of immune cell function (Shi et al., 2019). Finally, further research is needed to investigate the potential therapeutic applications of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 in various diseases and conditions.
Conclusion:
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a small molecule that has shown potential as a pharmacological tool in scientific research. Its specificity for LSD1 makes it a valuable tool for investigating the role of LSD1 in various biological systems and pathways. However, its potential toxicity highlights the need for further research into the development of more potent and selective LSD1 inhibitors. Overall, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 represents an exciting area of research with potential applications in a wide range of diseases and conditions.

Synthesemethoden

The synthesis of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves a multistep process that has been described in detail in a research article by Kumar et al. (2014). The starting material for the synthesis is 3-bromoaniline, which is reacted with ethyl chloroacetate to form ethyl 3-bromo-phenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to obtain (3-bromo-phenyl)-(pyrrolidin-1-yl)methanone. Finally, this intermediate is reacted with 2-chloro-2-oxoacetamide to yield (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone.

Wissenschaftliche Forschungsanwendungen

(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has shown potential as a pharmacological tool in scientific research. It has been used in various studies to investigate its effects on different biological pathways and systems. For example, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a key role in epigenetic regulation. This inhibition has been shown to have anti-cancer effects in vitro and in vivo (Huang et al., 2014). (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 has also been used to study the role of LSD1 in the regulation of adipogenesis (Hino et al., 2015). In addition, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's (Kumar et al., 2014).

Eigenschaften

IUPAC Name

(3-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZPSIRTXFLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.